molecular formula C22H27N5O2S B13755485 2-((4-((2-Cyanoethyl)methylamino)phenyl)azo)-N-cyclohexylbenzenesulphonamide CAS No. 58104-35-1

2-((4-((2-Cyanoethyl)methylamino)phenyl)azo)-N-cyclohexylbenzenesulphonamide

Cat. No.: B13755485
CAS No.: 58104-35-1
M. Wt: 425.5 g/mol
InChI Key: XIILVEDWEWLFPP-UHFFFAOYSA-N
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Description

2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a cyanoethyl group, a methylamino group, and a phenylazo group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE typically involves multiple steps. One common method includes the diazotization of 4-[(2-CYANOETHYL)METHYLAMINO]ANILINE followed by coupling with N-CYCLOHEXYLBENZENESULFONAMIDE. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can break down the azo group, resulting in amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-CYANOETHYL)METHYLAMINO]BENZALDEHYDE
  • **2-METHYL-N-ETHYL-N-(2-CYANOETHYL)-4-AMINOBENZALDEHYDE

Uniqueness

2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

58104-35-1

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O2S/c1-27(17-7-16-23)20-14-12-18(13-15-20)24-25-21-10-5-6-11-22(21)30(28,29)26-19-8-3-2-4-9-19/h5-6,10-15,19,26H,2-4,7-9,17H2,1H3

InChI Key

XIILVEDWEWLFPP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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